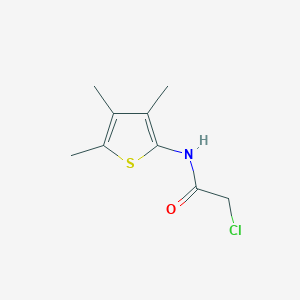

2-chloro-N-(trimethylthiophen-2-yl)acetamide

Beschreibung

2-Chloro-N-(trimethylthiophen-2-yl)acetamide is a chloroacetamide derivative featuring a thiophene ring substituted with three methyl groups at the 2-position. This compound belongs to a broader class of acetamides known for their versatility in pharmaceutical and agrochemical applications. The chloroacetamide moiety (-CO-NH-CH2Cl) is critical for its reactivity, enabling nucleophilic substitution reactions for further functionalization.

Eigenschaften

IUPAC Name |

2-chloro-N-(3,4,5-trimethylthiophen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNOS/c1-5-6(2)9(13-7(5)3)11-8(12)4-10/h4H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWGRUBYFQEQOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C)NC(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Chloro-N-(trimethylthiophen-2-yl)acetamide (CAS Number: 1354961-12-8) is a compound of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Key features include:

- A chloro substituent at the second position.

- A trimethylthiophenyl moiety contributing to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a comparative study, derivatives were tested against a range of bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| This compound | Moderate | High |

| Control (Standard Antibiotic) | High | High |

Antifungal Properties

In vitro studies have shown that this compound possesses antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of fungal cell membranes .

Case Study: Antifungal Efficacy

A study involving the application of this compound on fungal cultures revealed a significant reduction in colony-forming units (CFUs), suggesting its potential as an antifungal agent .

Anticancer Potential

The anticancer activity of this compound has been explored in several cell lines. Notably, it has shown promising results in inhibiting the proliferation of cancer cells, particularly in breast and lung cancer models. The proposed mechanism includes induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors involved in cellular signaling pathways. Additionally, its ability to form reactive intermediates may contribute to its antimicrobial and anticancer activities .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Current data on its bioavailability, half-life, and metabolic pathways remain limited. Further studies are required to elucidate these parameters.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-N-(trimethylthiophen-2-yl)acetamide serves as a building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and infections.

Agrochemicals

This compound is explored for its potential use in agrochemicals. Its ability to modify biological pathways makes it useful in developing herbicides and pesticides that can improve crop yields while minimizing environmental impact.

Biochemical Research

In biochemical studies, this compound is investigated for its effects on enzyme activity and cellular processes. It may act as an inhibitor or activator in various biochemical pathways, contributing to our understanding of metabolic regulation.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Synthesis of Novel Anticancer Agents | Medicinal Chemistry | The compound was modified to enhance its anticancer properties, demonstrating significant growth inhibition in tumor cell lines. |

| Development of Eco-friendly Herbicides | Agrochemical Research | Variants of the compound showed reduced toxicity to non-target species while maintaining efficacy against weeds. |

| Enzyme Inhibition Studies | Biochemical Research | The compound exhibited selective inhibition of certain enzymes, suggesting potential therapeutic applications in metabolic disorders. |

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Electronic Properties

The primary structural differences among chloroacetamide derivatives arise from substituents on the acetamide nitrogen. Key examples include:

| Compound | Substituent on Acetamide Nitrogen | Key Structural Feature |

|---|---|---|

| 2-Chloro-N-(trimethylthiophen-2-yl)acetamide | Trimethylthiophen-2-yl | Enhanced lipophilicity, steric bulk |

| 2-Chloro-N-(thiazol-2-yl)acetamide | Thiazol-2-yl | Heterocyclic nitrogen, planar structure |

| 2-Chloro-N-(4-chlorophenyl)acetamide | 4-Chlorophenyl | Electron-withdrawing Cl, aromatic π-system |

| Acetochlor (herbicide) | Ethoxymethyl + 2-ethyl-6-methylphenyl | Branched alkoxy, herbicidal activity |

Physicochemical Properties

- Melting Points : Dichlorophenyl-thiazol derivatives (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide) exhibit higher melting points (~490 K) due to rigid planar structures and intermolecular N–H···N hydrogen bonds .

- Solubility : Trimethylthiophen-2-yl derivatives are more lipophilic than phenyl or thiazole analogs, reducing aqueous solubility but enhancing membrane permeability .

- Crystal Packing : Substituent position (e.g., 2,6-dichloro vs. 3,4-dichloro on phenyl) influences dihedral angles between aromatic rings (61.8°–79.7°), affecting packing efficiency .

Metabolic and Toxicological Profiles

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.